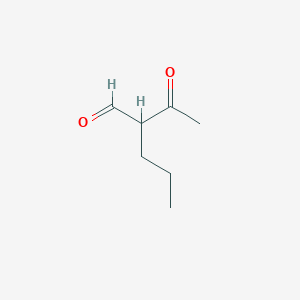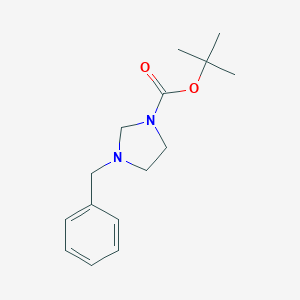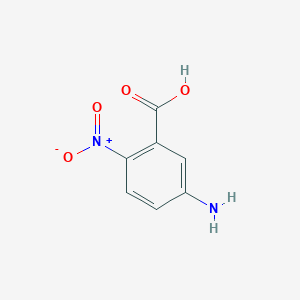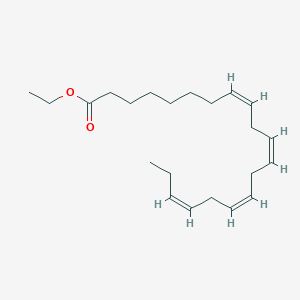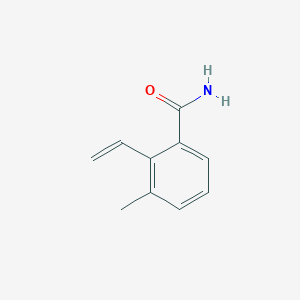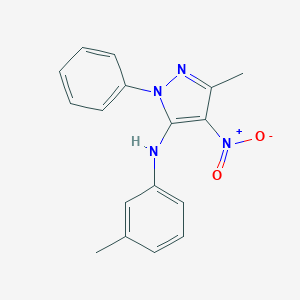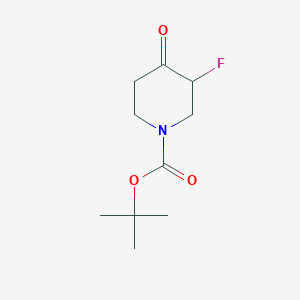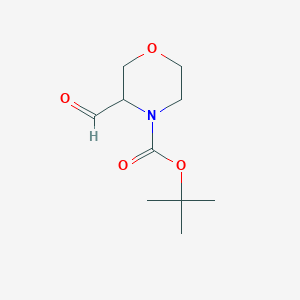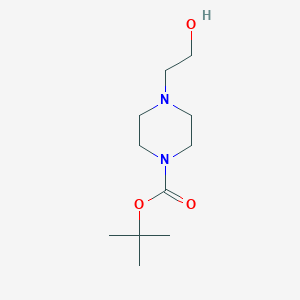
Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine itself is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The tert-butyl group attached to the piperazine ring is a common protecting group used in organic synthesis. The hydroxyethyl group indicates the presence of an ethanol moiety attached to the piperazine ring, which could potentially be involved in further chemical reactions or contribute to the biological activity of the compound.
Synthesis Analysis
The synthesis of tert-butyl piperazine-1-carboxylate derivatives often involves the protection of the piperazine nitrogen atoms, followed by various substitution reactions to introduce different functional groups. For example, the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate involves the use of N-Boc protected piperazine and subsequent reactions to introduce the ethoxy and hydrazino moieties . Another derivative, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, was synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material, indicating a multi-step synthesis process .
Molecular Structure Analysis
The molecular structure of tert-butyl piperazine-1-carboxylate derivatives has been studied using various techniques such as X-ray diffraction, which provides detailed information about the crystal structure and conformation of the molecules. For instance, the crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined, revealing typical bond lengths and angles for this type of compound . The molecular structure can also be optimized using density functional theory (DFT) calculations, as was done for tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate .
Chemical Reactions Analysis
The reactivity of tert-butyl piperazine-1-carboxylate derivatives can be inferred from the functional groups present in the molecule. For example, the presence of an oxoethyl group, as in tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, suggests potential for nucleophilic attack at the carbonyl carbon . The presence of a hydrazino group, as in tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, indicates the possibility of participating in condensation reactions to form hydrazones or other nitrogen-containing heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives can be diverse, depending on the substituents attached to the piperazine ring. These properties can be studied using spectroscopic methods such as FT-IR, NMR, and mass spectrometry. For example, the antibacterial and antifungal activities of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were evaluated, indicating moderate biological activity . The crystal structure can influence the physical properties, as seen in the different crystal packing and intermolecular interactions observed in the X-ray diffraction studies .
Wissenschaftliche Forschungsanwendungen
Specific Application: Synthesis of Bioactive Molecules:
- Scientific Field: Organic Chemistry
- Summary of the Application: This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . It can also be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances, such as trazodone .
- Methods of Application: The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. These could involve various organic chemistry techniques such as condensation reactions, substitution reactions, or addition reactions .
- Results or Outcomes: The outcomes of these synthesis processes are new organic compounds that can have various applications, particularly in the field of medicinal chemistry .
Preparation of Bioactive Molecules:
- Scientific Field: Medicinal Chemistry
- Summary of the Application: This compound can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances, such as trazodone .
- Methods of Application: The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. These could involve various organic chemistry techniques such as condensation reactions, substitution reactions, or addition reactions .
- Results or Outcomes: The outcomes of these synthesis processes are new organic compounds that can have various applications, particularly in the field of medicinal chemistry .
Preparation of (m-phenoxy)phenyl Substituted Piperazine Derivatives:
- Scientific Field: Organic Chemistry
- Summary of the Application: This compound can be used in the preparation of series of (m-phenoxy)phenyl substituted piperazine derivatives .
- Methods of Application: The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. These could involve various organic chemistry techniques such as condensation reactions, substitution reactions, or addition reactions .
- Results or Outcomes: The outcomes of these synthesis processes are new organic compounds that can have various applications, particularly in the field of organic chemistry .
Preparation of Bioactive Molecules:
- Scientific Field: Medicinal Chemistry
- Summary of the Application: This compound can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances, such as trazodone .
- Methods of Application: The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. These could involve various organic chemistry techniques such as condensation reactions, substitution reactions, or addition reactions .
- Results or Outcomes: The outcomes of these synthesis processes are new organic compounds that can have various applications, particularly in the field of medicinal chemistry .
Preparation of (m-phenoxy)phenyl Substituted Piperazine Derivatives:
- Scientific Field: Organic Chemistry
- Summary of the Application: This compound can be used in the preparation of series of (m-phenoxy)phenyl substituted piperazine derivatives .
- Methods of Application: The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. These could involve various organic chemistry techniques such as condensation reactions, substitution reactions, or addition reactions .
- Results or Outcomes: The outcomes of these synthesis processes are new organic compounds that can have various applications, particularly in the field of organic chemistry .
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-12(5-7-13)8-9-14/h14H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXIOAYUQIITBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352816 | |
| Record name | Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |
CAS RN |
77279-24-4 | |
| Record name | Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



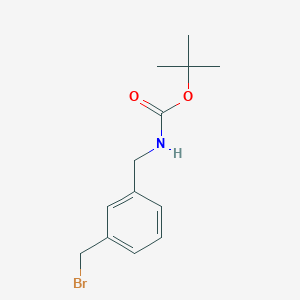
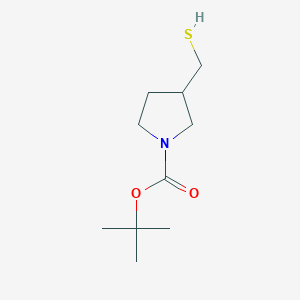
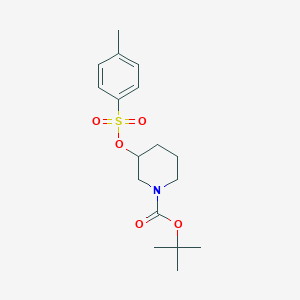
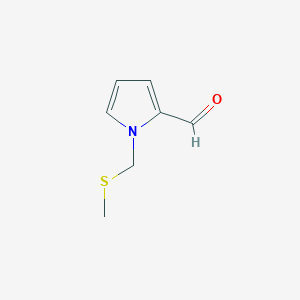
![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B153238.png)
